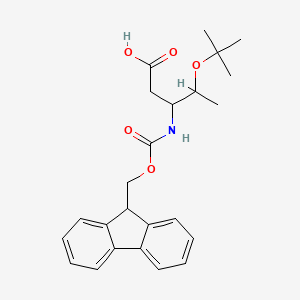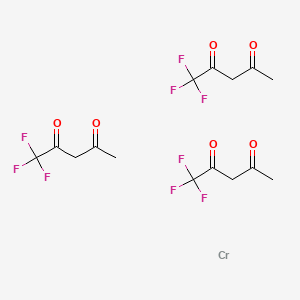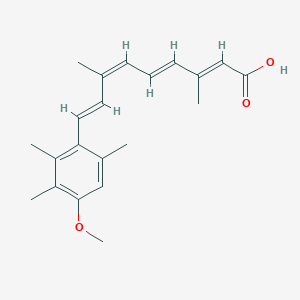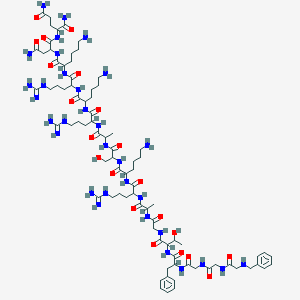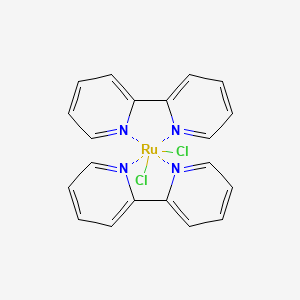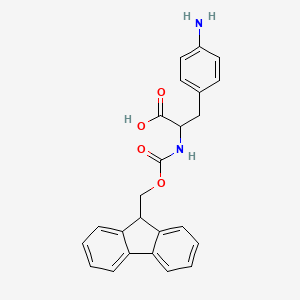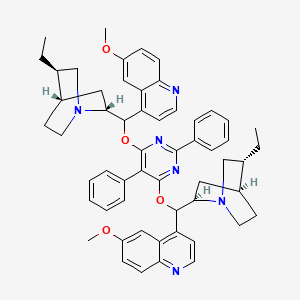
Hydroquinidine 2,5-diphenyl-4,6-pyri-midinediyl diether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether is a complex organic compound with the empirical formula C56H60N6O4 and a molecular weight of 881.11 g/mol . This compound is known for its application in various enantioselective catalytic processes, making it a valuable tool in synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether involves multiple steps, typically starting with the preparation of quinidine derivatives. The reaction conditions often include the use of solvents such as methanol and specific catalysts to achieve the desired optical activity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification . The reaction conditions are carefully controlled to maintain the optical activity and structural integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include dialkyl azodicarboxylates for allylic amination and specific catalysts for enantioselective reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the enantioselective allylic amination of alkylidene cyanoacetates with dialkyl azodicarboxylates results in the formation of chiral amines .
Wissenschaftliche Forschungsanwendungen
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether has a wide range of applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether
- Hydroquinidine 4 (1H)-Pyrimidinone, 6-hydroxy-5-methyl-
- 4,6-Dimethoxy-2-methylpyrimidine
- 4- (3-Methoxypropyl)piperidine
Uniqueness
Hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether stands out due to its high optical activity and its ability to catalyze a wide range of enantioselective reactions. Its unique structure allows for the formation of highly specific chiral products, making it invaluable in both research and industrial applications .
Eigenschaften
Molekularformel |
C56H60N6O4 |
|---|---|
Molekulargewicht |
881.1 g/mol |
IUPAC-Name |
4-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline |
InChI |
InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52?,53?/m0/s1 |
InChI-Schlüssel |
SWKRDCRSJPRVNF-HJPMTFKLSA-N |
Isomerische SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Kanonische SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B13401193.png)
![[5-(2-Acetyloxypropan-2-yl)-8a-hydroxy-3,8-dimethyl-2-oxo-1,4,5,6,7,8-hexahydroazulen-6-yl] 2-methylbut-2-enoate](/img/structure/B13401202.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
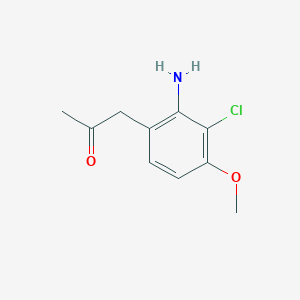
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)
![7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13401226.png)
